molecular formula C9H10O2 B076195 3'-Hydroxypropiophenone CAS No. 13103-80-5

3'-Hydroxypropiophenone

Cat. No. B076195
CAS RN: 13103-80-5
M. Wt: 150.17 g/mol
InChI Key: YXOGDBMOFMQLEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Hydroxypropiophenone can be achieved through various methods, including palladium-catalyzed reactions and esterification followed by Fries rearrangement. For instance, 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C-C and C-H bond cleavages upon treatment with excess aryl bromides in the presence of a palladium catalyst, yielding 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004). Additionally, p-Hydroxypropiophenone has been synthesized from phenol and propionyl chloride by esterification and Fries rearrangement reaction, with the process being optimized for higher yields (Li Hong-bo, 2010).

Molecular Structure Analysis

The molecular structure of 3'-Hydroxypropiophenone is characterized by the presence of a hydroxy group attached to the propiophenone moiety. This structural feature is pivotal for its reactivity and ability to form various derivatives. The crystal and molecular structure of related compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, reveals the significance of the arrangement of functional groups and their influence on biological activity and chemical reactivity (Allen, F., Trotter, J., & Rogers, D., 1971).

Scientific Research Applications

Enantioselective Synthesis of 2-HPP

  • Scientific Field: Microbial Cell Factories
  • Summary of Application: The enantioselective synthesis of 2-HPP was investigated by free and immobilized whole cells of Pseudomonas putida ATCC 12633 starting from readily-available aldehyde substrates . These cells can convert benzaldehyde and acetaldehyde into the acyloin compound 2-HPP by BFD-catalyzed enantioselective cross-coupling reaction .
  • Methods of Application: The reaction was carried out in the presence of exogenous benzaldehyde (20 mM) and acetaldehyde (600 mM) as substrates in 6 mL of 200 mM phosphate buffer (pH 7) for 3 h . The optimal biomass concentration was assessed to be 0.006 g dry cell weight (DCW) mL −1 .
  • Results or Outcomes: 2-HPP titer, yield and productivity using the free cells were 1.2 g L −1, 0.56 g 2-HPP/g benzaldehyde (0.4 mol 2-HPP/mol benzaldehyde), 0.067 g 2-HPP g −1 DCW h −1, respectively, under optimized biotransformation conditions (30 °C, 200 rpm) .

Enantioselective Evans-Tishchenko Reduction of β-Hydroxyketone

  • Scientific Field: Organic Chemistry
  • Summary of Application: Lithium diphenylbinaphtholate catalyzed the enantioselective Evans-Tishchenko reduction of achiral β-hydroxyketones to afford monoacyl-protected 1,3-diols with high stereoselectivities . In the reaction of racemic β-hydroxyketones, kinetic optical resolution occurred in a highly stereoselective manner .
  • Methods of Application: The Evans-Tishchenko reduction of α,α-dimethyl-β-hydroxypropiophenone with benzaldehyde was carried out in THF at room temperature using lithium binaphtholate as a catalyst .
  • Results or Outcomes: The reaction yielded optically active mono-acyl protected 1,3-diols .

Production of 3-Hydroxypropionic Acid (3-HP)

  • Scientific Field: Green Chemistry
  • Summary of Application: 3-Hydroxypropionic acid (3-HP) is a promising platform chemical with a wide range of applications . The traditional chemical synthesis of 3-HP is well-established, but the resource limitations, high price and toxicity of the used raw materials do not meet the new sustainable development goals .
  • Methods of Application: A novel malonyl-CoA-mediated biosynthetic pathway was successfully developed to biosynthesize 3-HP directly from malonate . Various transporters involved in malonate transportation were systematically investigated and screened . An original strategy was employed by heterologously co-expressing the mutant of malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus and malonyl-CoA synthetase (MatB) from Rhodopseudomonas palustris in the Escherichia coli C43 (DE3) strain .
  • Results or Outcomes: The final genetically modified strain SGN78 showed a significant improvement in malonate utilization and produced 1.20 ± 0.08 g L −1 of 3-HP in the flask culture .

Production of Poly (3-Hydroxypropionate) (P-3HP)

  • Scientific Field: Polymer Chemistry
  • Summary of Application: 3-Hydroxypropionic acid (3-HP) is an important bulk chemical with a wide range of applications in chemical synthesis . One of the important applications of 3-HP is its polymerization to yield poly (3-hydroxypropionate) (P-3HP) .
  • Methods of Application: The polymerization of 3-HP to produce P-3HP is typically carried out under controlled conditions .
  • Results or Outcomes: The polymerization of 3-HP yields P-3HP, a polymer with potential applications in various industries .

Production of 1,3-Propanediol (1,3-PDO), Acrylic Acid, Malonic Acid, Acrylamide, Acrylonitrile

  • Scientific Field: Chemical Synthesis
  • Summary of Application: 3-Hydroxypropionic acid (3-HP) can undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc . These products are widely used in the production of adhesives, plastic packaging, fibers, and cleaning agents .
  • Methods of Application: The specific methods of application would depend on the specific product being synthesized .
  • Results or Outcomes: The outcomes of these reactions are the production of valuable chemicals that have a wide range of industrial applications .

Enantioselective (S)-2-Hydroxypropiophenone Synthesis

  • Scientific Field: Microbial Cell Factories
  • Summary of Application: The enantioselective synthesis of (S)-2-hydroxypropiophenone was investigated by free and encapsulated resting cells of Pseudomonas putida .
  • Methods of Application: The specific methods of application would depend on the specific experimental setup .
  • Results or Outcomes: The outcomes of these reactions are the production of enantioselective (S)-2-hydroxypropiophenone .

Safety And Hazards

Safety measures for handling 3’-Hydroxypropiophenone include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It should be stored in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials .

Future Directions

While specific future directions for 3’-Hydroxypropiophenone are not detailed in the search results, its use in the synthesis of tricyclic fused pyridines suggests potential applications in the development of antimalarial drugs . Additionally, the interest in bioproduction of related compounds like 3-HP indicates a trend towards sustainable chemical synthesis .

properties

IUPAC Name

1-(3-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGDBMOFMQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156855
Record name 3'-Hydroxypropiophenone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxypropiophenone

CAS RN

13103-80-5
Record name 3′-Hydroxypropiophenone
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Record name 3'-Hydroxypropiophenone
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Record name 13103-80-5
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Record name 3'-Hydroxypropiophenone
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Record name 3'-hydroxypropiophenone
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Record name 3'-HYDROXYPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
D Dumanović, J Volke… - Journal of the Association …, 1971 - academic.oup.com
The reduction of p-nitro-2-acetamido-3-hydroxypropiophenone is one of the steps in the synthesis of chloramphenicol by the Parke-Davis process. A simultaneous polarographic …
Number of citations: 4 academic.oup.com
LL Landucci, SA Geddes, TK Kirk - 1981 - degruyter.com
… Modification of literature methods improved the synthesis of 3-methoxy-4-hydroxy-a-(2-methoxyphenoxy)-/3-hydroxypropiophenone (10). The new procedures were developed to adapt …
Number of citations: 86 www.degruyter.com
TL Gresham, JE Jansen, FW Shaver… - Journal of the American …, 1949 - ACS Publications
… The expected/3-hydroxypropiophenone (IV) was apparently too unstable to isolate. Some polymerization of I occurred and the amount of polymer was increased considerably with …
Number of citations: 38 pubs.acs.org
LHW FU, N Toda - The Japanese Journal of Pharmacology, 1979 - jstage.jst.go.jp
In helically-cut strips of cerebral arteries isolated from dogs, analogues of 5-hydroxykynurenamine (5-HK), including 2-(3'-aminopropyl)-aniline (Cpd. 1), 2'amino-3-dimethylamino-3'-…
Number of citations: 11 www.jstage.jst.go.jp
I Simonyi, I Kékesy - Proceedings of the Fourth International Symposium …, 1988 - Springer
… It has been found that the TJIeerwein-Pondorf-Verley reduction of the key intermediate /1-4'-nitro/-2-acetamido-3-hydroxypropiophenone/ is stereospecific, resulting only the ± threo-…
Number of citations: 0 link.springer.com
A Laszlo, SH Siddiqi - Journal of clinical microbiology, 1984 - Am Soc Microbiol
… tuberculosis complex and 182 cultures belonging to 35 other mycobacterial species, were tested in two laboratories for pnitro-a-acetylamino-3-hydroxypropiophenone inhibition to …
Number of citations: 99 journals.asm.org
RR Vunnam, NS Radin - Chemistry and Physics of Lipids, 1980 - Elsevier
… Amount of cerebroside formed as a function of time in the presence of RV-49 (2-decanoylamino-3-hydroxypropiophenone). Each incubation tube contained 1 mg of mouse brain I~)wder…
Number of citations: 212 www.sciencedirect.com
H NeN, Н Cl - jlc.jst.go.jp
… The HCl-catalyzed reaction of 1 gave 3-aryl-2-chloro3-hydroxypropiophenone (5) along with 2, 3, and 4. This chlorinated compound may be produced by the attack of chloride ion with …
Number of citations: 0 jlc.jst.go.jp
LM Long, HD Troutman - Journal of the American Chemical …, 1949 - ACS Publications
… presence of sodium bicarbonate to form p-nitro-aacetamino-/3-hydroxypropiophenone … Fifty and four-tenths grams (0.2 mole) of £-nitroacetamido-/3-hydroxypropiophenone was …
Number of citations: 120 pubs.acs.org
LM Long, HD Troutman - Journal of the American Chemical …, 1949 - ACS Publications
IH biotic produced by a soil actinomycete. 2· 3 Although subsequent attempts to synthesize I were successful, 4 the present authors were en-couraged to search for additional syntheses …
Number of citations: 115 pubs.acs.org

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